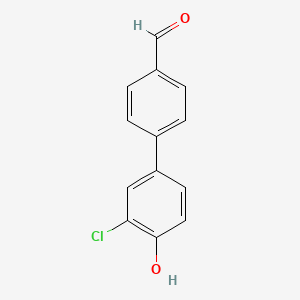
2-Chloro-4-(4-formylphenyl)phenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-(4-formylphenyl)phenol, 95% is an organic compound that has a variety of applications in scientific research. It is a white, crystalline solid that is soluble in ethanol, methanol, and water. This compound is often used in the synthesis of other compounds, as well as in laboratory experiments. The purpose of
Scientific Research Applications
2-Chloro-4-(4-formylphenyl)phenol, 95% has been used in a variety of scientific research applications. It has been used in the synthesis of new compounds, such as 2-chloro-4-(4-formylphenyl)benzoic acid, which is a potential antifungal agent. It has also been used in the synthesis of other compounds, such as 2-chloro-4-(4-formylphenyl)pyridine, which has been used in the synthesis of new anti-inflammatory agents. In addition, 2-chloro-4-(4-formylphenyl)phenol, 95% has been used as a reagent in the synthesis of other compounds, such as 2-chloro-4-(4-formylphenyl)benzoxazole, which has been used in the synthesis of new anti-cancer agents.
Mechanism of Action
2-Chloro-4-(4-formylphenyl)phenol, 95% is believed to act as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2). This enzyme is involved in the synthesis of prostaglandins, which are involved in inflammation and pain. By inhibiting this enzyme, 2-chloro-4-(4-formylphenyl)phenol, 95% can reduce inflammation and pain.
Biochemical and Physiological Effects
2-Chloro-4-(4-formylphenyl)phenol, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and pain by inhibiting the enzyme COX-2. It has also been shown to have antifungal and anti-cancer properties, as well as to be an effective antioxidant.
Advantages and Limitations for Lab Experiments
2-Chloro-4-(4-formylphenyl)phenol, 95% has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is soluble in a variety of solvents. It can also be used in a wide range of reactions, making it a versatile reagent. However, it is important to note that 2-chloro-4-(4-formylphenyl)phenol, 95% is a hazardous material and should be handled with caution.
Future Directions
There are a number of potential future directions for the use of 2-Chloro-4-(4-formylphenyl)phenol, 95%. It could be used in the synthesis of new compounds, such as drugs, or it could be used in the synthesis of new materials, such as polymers. Additionally, it could be used in the synthesis of new catalysts, such as those used in organic synthesis. Furthermore, it could be used in the synthesis of new drugs, such as those used to treat cancer or other diseases. Finally, it could be used in the synthesis of new materials for use in medical devices, such as sensors or other diagnostic tools.
Synthesis Methods
2-Chloro-4-(4-formylphenyl)phenol, 95% can be synthesized by a two-step process. The first step involves the reaction of 4-formylphenol with chlorine gas in an aqueous medium. This reaction produces 2-chloro-4-(4-formylphenyl)phenol, 95%. The second step involves the purification of the product by recrystallization from a suitable solvent.
properties
IUPAC Name |
4-(3-chloro-4-hydroxyphenyl)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClO2/c14-12-7-11(5-6-13(12)16)10-3-1-9(8-15)2-4-10/h1-8,16H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTIXPCLORINPND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=CC(=C(C=C2)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40653493 |
Source


|
| Record name | 3'-Chloro-4'-hydroxy[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40653493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(4-formylphenyl)phenol | |
CAS RN |
1176625-92-5 |
Source


|
| Record name | 3'-Chloro-4'-hydroxy[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40653493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


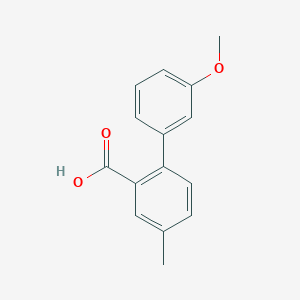
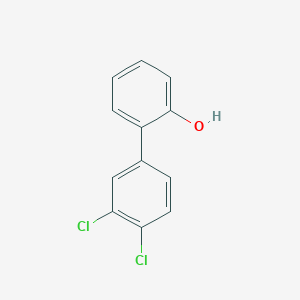






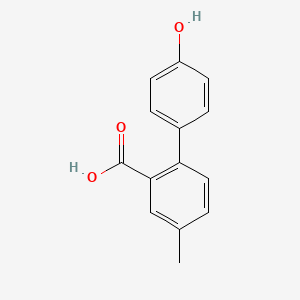
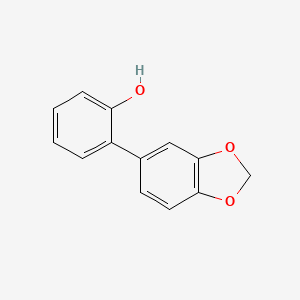
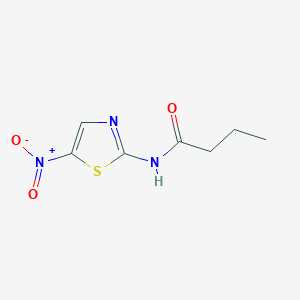

![11,12-Bis[N-methyl-1H-benzimidazolium-3-methylene]-9,10-dihydro-9,10-ethanoanthracene bis(trifluoromethanesulfonate)](/img/structure/B6356943.png)